2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride
Overview
Description
2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride is a chemical compound known for its potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenyl ring via a sulfonyl group and an ethanamine chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
The pyrrolidine ring and its derivatives are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule, which could potentially influence its action in different environments .
Biochemical Analysis
Biochemical Properties
2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound allows it to bind selectively to certain enzymes, potentially inhibiting or activating their functions. For example, it has been shown to interact with enzymes involved in detoxification and clearance of toxic substances from the body . Additionally, the compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of proteins involved in stress responses and antidepressant-like effects in animal models . By affecting these pathways, the compound can alter cellular functions, potentially leading to therapeutic benefits or adverse effects depending on the context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring allows the compound to fit into enzyme active sites, either inhibiting or activating their functions. Additionally, the sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antidepressant-like activity and modulation of stress responses . At higher doses, toxic or adverse effects can occur, including potential damage to cellular structures and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with detoxification enzymes can influence the clearance of toxic substances from the body . Additionally, its effects on metabolic pathways can lead to changes in the levels of specific metabolites, further impacting cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Sulfonylation: The phenyl ring is sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: The sulfonylated phenyl ring is then coupled with the pyrrolidine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of Ethanamine Chain: The ethanamine chain is introduced through nucleophilic substitution reactions.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the sulfonyl and ethanamine groups.
Pyrrolidinone: Contains a carbonyl group in the pyrrolidine ring, offering different reactivity and biological activity.
Sulfonylphenyl derivatives: Compounds with similar sulfonyl-phenyl structures but different substituents on the phenyl ring.
Uniqueness
2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring enhances its binding affinity to certain targets, while the sulfonyl group provides additional sites for chemical modification.
Properties
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c13-8-7-11-3-5-12(6-4-11)17(15,16)14-9-1-2-10-14;/h3-6H,1-2,7-10,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVDJPBHXFTCSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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